6-[(E)-4-Hydroxy-3-methylbut-2-enylamino]-9-beta-D-ribofuranosylpurine-d5
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Overview
Description
6-[(E)-4-Hydroxy-3-methylbut-2-enylamino]-9-beta-D-ribofuranosylpurine-d5 is a synthetic compound known for its significant biological activity. It is a derivative of trans-Zeatin Riboside, a naturally occurring cytokinin involved in plant growth and development
Preparation Methods
The synthesis of 6-[(E)-4-Hydroxy-3-methylbut-2-enylamino]-9-beta-D-ribofuranosylpurine-d5 involves several stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
6-[(E)-4-Hydroxy-3-methylbut-2-enylamino]-9-beta-D-ribofuranosylpurine-d5 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reference standard for analytical methods and as a building block for more complex molecules . In biology, it serves as a potent stimulant of cell division in plant tissue cultures, making it valuable for agricultural research. Additionally, it is used in industrial biotechnology for the production of bioactive compounds .
Mechanism of Action
The mechanism of action of 6-[(E)-4-Hydroxy-3-methylbut-2-enylamino]-9-beta-D-ribofuranosylpurine-d5 involves its interaction with specific molecular targets and pathways. It is known to activate Vγ9/Vδ2 T-cells, a subset of human T-cells, through the accumulation of isopentenyl pyrophosphate (IPP) and the subsequent activation of the butyrophilin 3A1 protein . This activation leads to the lysis of cancer cells and the stimulation of immune responses, making it a promising candidate for immunotherapy .
Comparison with Similar Compounds
6-[(E)-4-Hydroxy-3-methylbut-2-enylamino]-9-beta-D-ribofuranosylpurine-d5 is unique compared to other similar compounds due to its specific structure and biological activity. Similar compounds include trans-Zeatin Riboside, isopentenyl pyrophosphate (IPP), and (E)-4-hydroxy-3-methylbut-2-enyl pyrophosphate (HMBPP) . While these compounds share some structural similarities, this compound exhibits distinct properties that make it particularly valuable for specific scientific applications .
Properties
Molecular Formula |
C15H21N5O5 |
---|---|
Molecular Weight |
356.39 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[[(E)-4,4,4-trideuterio-3-[dideuterio(hydroxy)methyl]but-2-enyl]amino]purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C15H21N5O5/c1-8(4-21)2-3-16-13-10-14(18-6-17-13)20(7-19-10)15-12(24)11(23)9(5-22)25-15/h2,6-7,9,11-12,15,21-24H,3-5H2,1H3,(H,16,17,18)/b8-2+/t9-,11-,12-,15-/m1/s1/i1D3,4D2 |
InChI Key |
GOSWTRUMMSCNCW-KYUZQXDJSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])/C(=C\CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)/C([2H])([2H])O |
Canonical SMILES |
CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)CO |
Origin of Product |
United States |
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